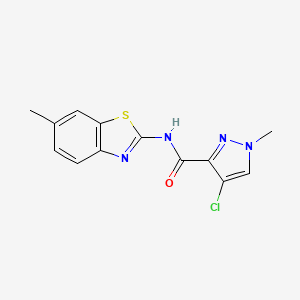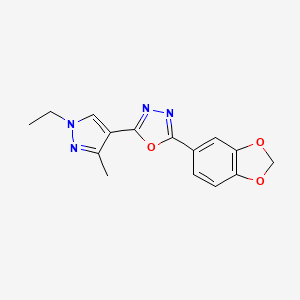![molecular formula C21H26N6O5 B10943310 N-[1-(3,4-diethoxybenzyl)-1H-pyrazol-4-yl]-2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10943310.png)
N-[1-(3,4-diethoxybenzyl)-1H-pyrazol-4-yl]-2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3,4-diethoxybenzyl)-1H-pyrazol-4-yl]-2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanamide is a complex organic compound with a molecular formula of C21H26N6O5 and a molecular weight of 442.468 Da This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms
Preparation Methods
The synthesis of N-[1-(3,4-diethoxybenzyl)-1H-pyrazol-4-yl]-2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanamide involves multiple steps, typically starting with the preparation of the pyrazole ring. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine with a 1,3-diketone.
Introduction of the diethoxybenzyl group: This step involves the alkylation of the pyrazole ring with a diethoxybenzyl halide.
Attachment of the nitro group: The nitro group can be introduced via nitration of the pyrazole ring.
Formation of the final compound: The final step involves the coupling of the substituted pyrazole with a suitable amide precursor under appropriate reaction conditions
Chemical Reactions Analysis
N-[1-(3,4-diethoxybenzyl)-1H-pyrazol-4-yl]-2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or hydrogen gas, potentially converting the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethoxybenzyl or nitro groups can be replaced by other substituents under suitable conditions
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Its structural features suggest potential biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-[1-(3,4-diethoxybenzyl)-1H-pyrazol-4-yl]-2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of both electron-donating and electron-withdrawing groups in its structure may influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
N-[1-(3,4-diethoxybenzyl)-1H-pyrazol-4-yl]-2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanamide can be compared with other pyrazole derivatives, such as:
1-(3,4-diethoxybenzyl)-3-methyl-1H-pyrazole-4-carboxamide: This compound lacks the nitro group, which may result in different chemical reactivity and biological activity.
1-(3,4-diethoxybenzyl)-5-methyl-1H-pyrazole-4-carboxamide: The position of the methyl group is different, which can influence the compound’s properties.
1-(3,4-diethoxybenzyl)-1H-pyrazole-4-sulfonamide: The presence of a sulfonamide group instead of a nitro group can lead to different pharmacological effects
Properties
Molecular Formula |
C21H26N6O5 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-[1-[(3,4-diethoxyphenyl)methyl]pyrazol-4-yl]-2-methyl-2-(4-nitropyrazol-1-yl)propanamide |
InChI |
InChI=1S/C21H26N6O5/c1-5-31-18-8-7-15(9-19(18)32-6-2)12-25-13-16(10-22-25)24-20(28)21(3,4)26-14-17(11-23-26)27(29)30/h7-11,13-14H,5-6,12H2,1-4H3,(H,24,28) |
InChI Key |
JRNCEPASTCZBBB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN2C=C(C=N2)NC(=O)C(C)(C)N3C=C(C=N3)[N+](=O)[O-])OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-{[7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B10943229.png)
![2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10943230.png)
![5-Benzyl-2-[({3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}carbonyl)amino]thiophene-3-carboxamide](/img/structure/B10943238.png)
piperazino]carbonyl}-3-pyridyl)methanone](/img/structure/B10943251.png)
![[4-(1-Adamantyl)piperazino]{5-[(4-bromophenoxy)methyl]-2-furyl}methanone](/img/structure/B10943258.png)
![4-chloro-N-(4-{[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}phenyl)-N-(6-chloropyridazin-3-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B10943261.png)
![1-(difluoromethyl)-N-[3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10943268.png)
![ethyl 3-({4-[(3,5-dichlorophenyl)sulfamoyl]phenyl}carbamoyl)-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B10943274.png)

![N-[3-chloro-4-(difluoromethoxy)phenyl]-3-(difluoromethoxy)benzamide](/img/structure/B10943282.png)
![1-[5-(2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanone](/img/structure/B10943295.png)
![(5E)-3-(4-fluorophenyl)-5-[4-methoxy-3-(thiomorpholin-4-ylmethyl)benzylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10943297.png)
![(2E)-1-(5-benzylthiophen-2-yl)-3-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}prop-2-en-1-one](/img/structure/B10943301.png)

